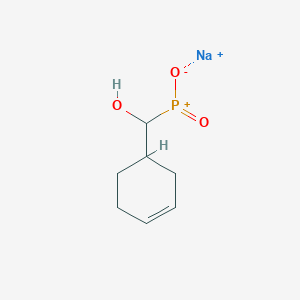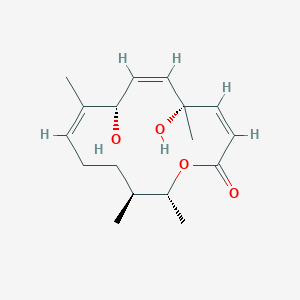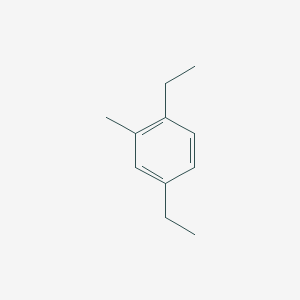
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate is a versatile chemical compound used in scientific research. Its unique structure and properties make it valuable for various applications, including drug synthesis, organic reactions, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate typically involves the reaction of specific precursors under controlled conditions. One common method involves the treatment of a precursor compound with hydroxylamine hydrate to form an amidoxime intermediate, which is then cyclized using acyl chloride . This process is often carried out in a solvent such as toluene and may require the use of catalysts or other reagents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in a wide range of substituted derivatives.
Applications De Recherche Scientifique
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A heterocyclic compound with similar structural features and applications.
Imidazole: Another heterocyclic compound with a wide range of biological and chemical applications.
Uniqueness
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
13770-61-1 |
|---|---|
Formule moléculaire |
InN3O9 |
Poids moléculaire |
300.83 g/mol |
Nom IUPAC |
(2-oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate |
InChI |
InChI=1S/In.3NO3/c;3*2-1(3)4/q+3;3*-1 |
Clé InChI |
LKRFCKCBYVZXTC-UHFFFAOYSA-N |
SMILES |
[N+]1(=O)O[In](O1)O[N+](=O)[O-].[N+](=O)([O-])[O-] |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[In+3] |
Key on ui other cas no. |
13770-61-1 |
Description physique |
Liquid |
Pictogrammes |
Oxidizer; Irritant |
Numéros CAS associés |
13465-14-0 (hydrate) |
Synonymes |
indium (III) nitrate indium nitrate indium nitrate hydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















